![molecular formula C15H9Cl2N3O3S B2941827 N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide CAS No. 1396565-55-1](/img/structure/B2941827.png)
N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
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Description
N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DCTO and is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Novel Synthesis and Biological Activities
Researchers have synthesized various compounds incorporating the oxazole moiety, exploring their potential as antimicrobial, antifungal, and anticancer agents. For instance, novel thiophene derivatives have been prepared, demonstrating promising cytotoxicity against human cancer cell lines, indicating the potential of such compounds in cancer therapy research (Mehdhar et al., 2022). Similarly, the development of benzothiophene-2-carbonylchloride derivatives has shown significant antimicrobial and anthelmintic activities, highlighting the versatility of these compounds in developing new therapeutic agents (Naganagowda & Padmashali, 2010).
Chemical Synthesis and Mechanistic Insights
In the realm of chemical synthesis, the oxazole and thiophene moieties have been instrumental in facilitating novel synthetic routes and understanding reaction mechanisms. For example, a study on the photooxygenation of oxazoles provided insights into the synthesis of macrolides, showcasing the utility of oxazoles as precursors for complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981). Furthermore, the exploration of thiophenecarboxamides has led to dearomatising rearrangements, offering valuable information on the formation of pyrrolinones and azepinones, which are crucial for the development of new synthetic methodologies (Clayden, Turnbull, Helliwell, & Pinto, 2004).
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O3S/c16-9-4-3-8(6-10(9)17)18-13(21)11-7-23-15(19-11)20-14(22)12-2-1-5-24-12/h1-7H,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKIQZUFNRVWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide |
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